molecular formula C13H17NO2 B1476025 1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1858064-63-7

1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1476025
CAS RN: 1858064-63-7
M. Wt: 219.28 g/mol
InChI Key: LJVAOEAXOUEUPO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a synthesized compound with a wide range of scientific applications. It is a small molecule with a molecular weight of 198.25 g/mol and a melting point of 73-76°C. This compound is known to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. It is also known to have a positive effect on the activity of the enzyme serine protease, which is involved in the breakdown of proteins.

Scientific Research Applications

Overview of Chemical Applications

1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one has been studied in various scientific contexts due to its unique chemical structure. While the direct research on this specific compound is limited, insights can be drawn from studies on structurally related compounds and chemical processes.

Lignin Model Compound Studies

Research by Yokoyama (2015) discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and hydride transfer mechanisms. This work provides insights into the chemical behavior of structurally complex compounds, potentially offering a framework for understanding similar compounds like 1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in lignin-related applications T. Yokoyama, 2015.

Flame Retardants

Zuiderveen et al. (2020) reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. While the compound isn't directly referenced, understanding the behavior and impact of structurally similar compounds, especially in terms of environmental interaction and toxicity, can be crucial E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020.

Antifungal Pharmacophore Sites

Kaddouri et al. (2022) explored the structure-activity relationship (SAR) interpretations for pharmacophore site predictions against Fusarium oxysporum, a pathogen causing Bayoud disease. Understanding the pharmacophore sites and SAR in related compounds can inform the design and application of 1-(2,4-Dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in antifungal contexts Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, R. Touzani, 2022.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)5-9)13(16)8-14-6-11(15)7-14/h3-5,11,15H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAOEAXOUEUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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